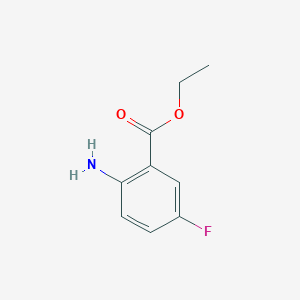

Ethyl 2-amino-5-fluorobenzoate

Description

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, the demand for efficient and versatile building blocks is paramount. Ethyl 2-amino-5-fluorobenzoate serves this role effectively, acting as a precursor for a variety of intricate molecules. smolecule.com Its amino group is basic and can readily participate in nucleophilic substitution and coupling reactions, while the aromatic ring can undergo further functionalization. cymitquimica.com

Researchers have utilized this scaffold in diverse synthetic strategies. For instance, it has been employed in the acid/base-steered cascade cyclization to produce isobenzofuranone derivatives. mdpi.com One notable application is in the Selectfluor-mediated condensation with indoles to construct indoloquinazolinone architectures, which are significant tetracyclic cores found in various bioactive natural products. rsc.orgrsc.org This reaction proceeds smoothly under mild conditions and is compatible with a wide range of substrates. rsc.orgrsc.org The versatility of this compound as a synthetic intermediate is a testament to its importance in constructing novel molecular frameworks.

Table 1: Selected Synthetic Applications of Anthranilate Scaffolds

| Reaction Type | Starting Materials | Product Class | Significance | Reference |

|---|---|---|---|---|

| Fluorocyclization | Indoles, Anthranilates | Indoloquinazolinones | Synthesis of bioactive alkaloids | rsc.orgrsc.org |

| Cascade Cyclization | 2-Acylbenzoic acids, Isatoic anhydrides | Isobenzofuranones | Access to diverse heterocyclic derivatives | mdpi.com |

Strategic Importance in Medicinal Chemistry and Agrochemical Development

The incorporation of fluorine into molecules is a well-established strategy in both medicinal chemistry and agrochemical design to enhance biological activity and pharmacokinetic properties. mdpi.com Fluorine's unique properties can lead to improved target binding, increased membrane permeability, and greater resistance to metabolic degradation. mdpi.com

This compound, as a fluorinated building block, is of considerable interest in these fields. cymitquimica.com Its parent compound, 2-amino-5-fluorobenzoic acid, is a crucial precursor for a range of pharmaceuticals and agrochemicals, including herbicides, plant growth regulators, and quinoline (B57606) fungicides. chemball.com Research into fluorinated anthranilates has demonstrated their potential to combat diseases like tuberculosis. Studies have shown that compounds like 5-fluoroanthranilate can be metabolized by Mycobacterium tuberculosis into 5-fluorotryptophan, which then inhibits bacterial growth. nih.govacs.org This highlights the strategic value of using such scaffolds to develop new therapeutic agents.

Furthermore, derivatives of this compound have been utilized in scaffold-hopping strategies for drug discovery. For example, it was used in the synthesis of a preclinical candidate for the treatment of visceral leishmaniasis. nih.gov The compound's structure is also foundational for creating potential neuroprotective agents and hypoglycemic agents for diabetes treatment. chemball.com This wide range of potential applications underscores its strategic importance in developing new, effective molecules for medicine and agriculture. cymitquimica.comlookchem.com

Table 2: Bioactive Applications of Fluorinated Anthranilate Derivatives

| Application Area | Target/Organism | Mechanism/Use | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | Formation of fluorotryptophan, inhibiting bacterial growth | nih.govacs.org |

| Antileishmanial | Leishmania parasite | Preclinical candidate development through scaffold-hopping | nih.gov |

| Agrochemical | Various Pests/Plants | Precursor for herbicides, fungicides, and plant growth regulators | chemball.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKOREORSSOUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Amino 5 Fluorobenzoate

Diverse Synthetic Routes to Ethyl 2-amino-5-fluorobenzoate

The preparation of this compound can be approached from various starting points, utilizing fundamental organic reactions such as C-N bond formation, reduction of nitro groups, esterification of carboxylic acids, and ring-opening of heterocyclic systems.

Amination Reactions via C-N Bond Formation Pathways

The direct formation of the amino group on the benzene (B151609) ring represents a key strategy for synthesizing aminobenzoates. This typically involves the nucleophilic substitution of a suitable leaving group on the aromatic ring by an ammonia (B1221849) equivalent. While direct amination on an unsubstituted ring is challenging, the presence of activating groups or the use of transition metal catalysis can facilitate this transformation. For instance, related compounds like 6-amino-2-chloro-3-fluorobenzoic acid can be prepared via the amination reaction of a corresponding dichloro-substituted precursor, demonstrating the feasibility of nucleophilic aromatic substitution to introduce an amino group. chembk.com

In the context of this compound synthesis, a hypothetical C-N bond formation pathway would involve a precursor such as ethyl 2-halo-5-fluorobenzoate. The reaction would proceed via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. Catalysts, often based on palladium or copper, are crucial for facilitating the coupling of amines with aryl halides. bloomtechz.comchemscene.com

Reductive Synthesis from Nitro-Aromatic Precursors

A common and highly effective method for preparing arylamines is the reduction of a corresponding nitro-aromatic compound. libretexts.orggoogle.com This two-step approach involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.

The synthesis of this compound via this route typically starts with the nitration of a 3-fluorobenzoic acid ester. This reaction can produce a mixture of isomers, including the desired ethyl 5-fluoro-2-nitrobenzoate (B8730344) intermediate. google.com This intermediate is then isolated and subjected to reduction. A variety of reducing agents and catalytic systems can be employed for this transformation, with catalytic hydrogenation being one of the most prevalent methods. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. smolecule.com For example, the catalytic reduction of the related isomer, ethyl 2-fluoro-5-nitrobenzoate, using palladium on carbon (Pd/C) as a catalyst proceeds efficiently to yield the corresponding amine.

Table 1: Selected Methods for Reductive Synthesis of Aminobenzoates

| Precursor | Reagents & Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 5-fluoro-2-nitrobenzoate | H₂, Platinum/Sulfur catalyst | 50°C to 120°C, under pressure | This compound | Not specified | google.com |

| Ethyl 2-fluoro-5-nitrobenzoate | H₂, 10% Palladium-Carbon | Room Temperature, 7 hours | Ethyl 5-amino-2-fluorobenzoate* | 100% | |

| 3-Fluorobenzoic acid ester | 1. Nitration 2. Catalytic Hydrogenation | Not specified | 2-Amino-5-fluorobenzoic acid | 69.8% (after hydrolysis and recrystallization) | smolecule.com |

| Aromatic Nitro Compounds (General) | H₂, Palladium catalyst or SnCl₂ | Not specified | Aromatic Amines | Not specified |

Note: This table includes data for a closely related isomer, demonstrating the general applicability of the method.

Esterification Approaches to the Benzoate (B1203000) Moiety

When the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid, is readily available, a direct esterification reaction is the most straightforward route to obtain the ethyl ester. The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, is a classic and effective method. vulcanchem.com To drive the reaction equilibrium towards the product, water, a byproduct of the reaction, is typically removed, often by using a Dean-Stark apparatus. vulcanchem.com

Alternative catalysts, such as boron trifluoride etherate, can also be used to promote the esterification, particularly for substrates that may be sensitive to strong protic acids. prepchem.com

Table 2: Esterification of 2-Amino-5-fluorobenzoic Acid

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid, Ethanol | Concentrated H₂SO₄ | Toluene/Ethanol | Reflux with Dean-Stark trap, overnight | ~50% | vulcanchem.com |

| 4-Acetamido-2-fluorobenzoic acid*, Ethanol | Boron trifluoride etherate | Ethanol | Reflux, 22 hours | Not specified | prepchem.com |

Note: This table includes data for a related protected aminobenzoic acid, illustrating an alternative catalytic system.

Oxidative Ring-Opening Strategies from Heterocyclic Precursors

An elegant approach to synthesizing substituted 2-aminobenzoic acids involves the oxidative ring-opening of isatin (B1672199) (1H-indole-2,3-dione) derivatives. ki.se For the synthesis of this compound, the required precursor would be 5-fluoroisatin.

This transformation is typically achieved by treating the isatin with an oxidizing agent, such as hydrogen peroxide, in an alkaline medium. google.comredalyc.org This reaction cleaves the C2-C3 bond of the isatin ring to form the corresponding 2-aminobenzoate (B8764639) salt, which upon acidification yields 2-amino-5-fluorobenzoic acid. redalyc.org The resulting acid can then be esterified as described previously to afford the target ethyl ester.

More direct methods that convert an isatin to a 2-aminobenzoate ester in a single step have also been reported. These reactions involve the ring-opening of the isatin in an alcohol, such as ethanol, often in the presence of an oxidizing agent or through electrochemical means. rsc.orgrsc.org For example, the reaction of isatins with an alcohol can be promoted by an oxidizing agent like tert-butyl hydroperoxide (TBHP) or through anodic oxidation to yield the desired 2-aminobenzoate ester directly. rsc.orgrsc.org

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign processes. In the synthesis of this compound, catalytic methods are paramount for process optimization.

Catalytic Approaches in this compound Synthesis

Catalysts play a pivotal role across various synthetic routes to this compound, enhancing reaction rates, improving yields, and enabling transformations under milder conditions.

Transition Metal Catalysis in Reductions: The reduction of ethyl 5-fluoro-2-nitrobenzoate is almost exclusively performed using transition metal catalysts. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this hydrogenation, often providing quantitative yields under mild conditions. Other catalytic systems, such as platinum-based catalysts or Raney nickel, also demonstrate efficacy in the reduction of aromatic nitro groups. google.com

Acid Catalysis in Esterification: The esterification of 2-amino-5-fluorobenzoic acid relies on acid catalysis to activate the carboxylic acid carbonyl group towards nucleophilic attack by ethanol. While traditional mineral acids like concentrated sulfuric acid are effective, Lewis acids such as boron trifluoride etherate offer an alternative catalytic system that can be advantageous in certain contexts. vulcanchem.comprepchem.com

Catalysis in C-N Bond Formation: For synthetic strategies involving the formation of the amine via C-N coupling, transition metal catalysts are indispensable. Palladium and copper complexes are the most common catalysts for these reactions, enabling the coupling of an ammonia source with an aryl halide or triflate precursor. bloomtechz.comchemscene.combloomtechz.com The development of specialized phosphine (B1218219) ligands for palladium has significantly expanded the scope and efficiency of these amination reactions. chemscene.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a transformative technique in chemical synthesis, offering significant improvements in reaction speed, efficiency, and selectivity. mdpi.comnih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds, including those derived from aminobenzoates. mdpi.comnih.govnih.govtsijournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govnih.gov

In the context of reactions involving aminobenzoate structures, microwave assistance has proven effective. For instance, the synthesis of quinazolinones, a class of compounds with diverse biological activities, has been expedited using this technology. mdpi.comnih.govrsc.org One notable study describes the microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetate (B1210297) derivatives from 2-[(carboxymethyl)amino]benzoic acids, which can be prepared from starting materials like 2-amino-5-fluorobenzoic acid. reading.ac.uk This reaction, when subjected to microwave irradiation for just one minute at 80°C, yielded the desired products in moderate yields. reading.ac.uk

Another relevant example is the one-pot synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a prosthetic group for radiolabeling biomolecules. jove.comjove.com This multi-step process, which includes the radiofluorination of a benzoate precursor, is completed in under 30 minutes with microwave heating, achieving decay-corrected radiochemical yields of 35-55%. jove.comjove.com These examples underscore the potential of microwave-assisted protocols to enhance the efficiency of synthesizing derivatives from fluoroaminobenzoate precursors.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days nih.gov | Minutes nih.govjove.com |

| Yield | Moderate | Often higher nih.govtsijournals.com |

| Energy Consumption | High | Lower |

| Byproducts | Can be significant | Often minimized tsijournals.com |

| Selectivity | Variable | Often enhanced mdpi.com |

Green Chemistry Principles Applied to Fluoroaminobenzoate Preparation

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. acs.orghuarenscience.comresearchgate.net These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org

In the synthesis of fluoroaminobenzoates and their derivatives, several green chemistry principles can be applied. The use of safer solvents is a key consideration. wordpress.com Traditional syntheses often employ hazardous solvents, but greener alternatives like water, ethanol, or bio-derived solvents are being explored. huarenscience.comwordpress.comnih.gov For instance, some syntheses of quinazolinone derivatives have been successfully carried out in water, an environmentally benign solvent. mdpi.comrsc.org

Catalysis plays a crucial role in green chemistry, with a focus on using earth-abundant and less toxic metals. huarenscience.com Iron-catalyzed cyclization reactions, for example, provide a greener alternative to methods using more hazardous or precious metal catalysts. rsc.org Biocatalysis, using enzymes, also aligns with green chemistry principles by offering high specificity and avoiding the need for protecting groups. acs.org

Atom economy, which maximizes the incorporation of all reactant materials into the final product, is another fundamental principle. acs.org Designing synthetic routes that minimize the formation of byproducts is a key aspect of this. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-efficient processes. researchgate.net

Furthermore, the development of solvent-free reaction conditions, such as grinding techniques, and the use of renewable feedstocks contribute to the greening of chemical syntheses. huarenscience.comchemijournal.com For example, a novel synthesis of 2-amino-5-fluorobenzoic acid has been developed using readily available raw materials and mild reaction conditions, making it suitable for industrial-scale production with reduced environmental impact. google.compatsnap.com

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Fluoroaminobenzoate Synthesis |

|---|---|

| Prevention of Waste | Designing syntheses with high atom economy and minimal byproducts. acs.org |

| Atom Economy | Utilizing multicomponent reactions to maximize incorporation of reactants. acs.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Using water, ethanol, or other green solvents instead of hazardous ones. mdpi.comrsc.orgwordpress.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy use. chemijournal.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. huarenscience.com |

| Catalysis | Utilizing efficient and recyclable catalysts, such as earth-abundant metals or biocatalysts. rsc.orghuarenscience.com |

| Reduce Derivatives | Using specific enzymes to avoid the need for protecting groups. acs.org |

Chemical Reactivity and Derivatization Strategies for Ethyl 2 Amino 5 Fluorobenzoate

Reactivity Profiles of the Primary Amino Functionality

The primary amino group is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Nucleophilic Substitution Reactions

The amino group in ethyl 2-amino-5-fluorobenzoate can act as a nucleophile, participating in substitution reactions with various electrophiles. smolecule.com For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. This reactivity is fundamental in the synthesis of more complex molecules. The amino group's nucleophilicity allows it to displace leaving groups on other molecules, a common strategy in the construction of larger chemical entities. smolecule.comcymitquimica.com

Coupling Reactions

The amino functionality of this compound enables its participation in various coupling reactions, which are pivotal for forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new C-N bonds. chemscene.com These reactions are instrumental in synthesizing complex amines and their derivatives, which are prevalent in medicinal chemistry.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group readily condenses with aldehydes and ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). amazonaws.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. amazonaws.comnih.gov The resulting imines are versatile intermediates themselves, capable of undergoing further reactions such as reduction to secondary amines or participation in cycloaddition reactions. The synthesis of Schiff bases from similar amino benzoates has been shown to be efficient. amazonaws.com

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group provides another handle for chemical modification, primarily through hydrolysis and transesterification.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. evitachem.comvulcanchem.com This transformation is crucial when the free carboxylic acid is required for subsequent reactions, such as amide bond formation or conversion to other functional groups.

Transesterification, the conversion of one ester to another, can also be achieved. rsc.orgunife.it This reaction is typically performed by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to suit the needs of a particular synthetic route or to alter the physical properties of the molecule.

Impact of the Fluorine Substituent on Aromatic Ring Reactivity

The fluorine atom at the 5-position significantly influences the reactivity of the aromatic ring. Fluorine is a highly electronegative atom, and its presence on the benzene (B151609) ring has a profound effect on the electron density and, consequently, the reactivity of the ring.

The fluorine substituent exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution. msu.edulibretexts.org This deactivation makes reactions like nitration or halogenation more challenging compared to unsubstituted benzene. However, the fluorine atom can also participate in p-π conjugation, donating electron density to the ring through resonance, although this effect is generally weaker than its inductive withdrawal. msu.edu

Conversely, the electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the attack of the nucleophile on the electron-poor aromatic ring, and the fluorine atom helps to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com Interestingly, in some SNAr reactions, fluorine itself can act as a leaving group. masterorganicchemistry.com The presence of fluorine can also influence the regioselectivity of reactions on the aromatic ring. nih.gov

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Product Type |

|---|---|---|---|

| Primary Amino | Nucleophilic Substitution | Acyl chlorides, Anhydrides | Amides |

| Primary Amino | Coupling Reactions | Palladium catalysts, Buchwald-Hartwig conditions | Complex amines |

| Primary Amino | Schiff Base Formation | Aldehydes, Ketones, Acid catalyst | Imines (Schiff bases) |

| Ethyl Ester | Hydrolysis | Acid or Base | Carboxylic acid |

| Ethyl Ester | Transesterification | Different alcohol, Acid or Base catalyst | Different ester |

| Aromatic Ring | Electrophilic Substitution | Nitrating agents, Halogens | Substituted benzene derivatives (deactivated) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophiles | Substituted benzene derivatives (activated) |

Strategies for Aromatic Ring Functionalization and Substitution

The aromatic ring of this compound is amenable to various functionalization and substitution reactions. The existing amino and fluoro substituents significantly influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects directs incoming electrophiles. For instance, nitration of similar aminofluorobenzoic acid derivatives has been shown to occur at the position ortho to the amino group. smolecule.com Halogenation, such as iodination, can be achieved using reagents like potassium iodide in acidic conditions, introducing an iodine atom onto the ring. smolecule.com

Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. More commonly, the amino group can be diazotized and subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions.

Cross-Coupling Reactions: The aromatic ring can be further functionalized through transition-metal-catalyzed cross-coupling reactions. For example, if a halogen (like bromine or iodine) is introduced onto the ring, it can participate in Suzuki-Miyaura or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds, respectively.

A summary of potential aromatic ring functionalization reactions is presented below:

| Reaction Type | Reagents/Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-amino-5-fluoro-3-nitrobenzoate |

| Halogenation (Iodination) | I₂, oxidizing agent | Ethyl 2-amino-5-fluoro-3-iodobenzoate |

| Suzuki-Miyaura Coupling (of a brominated derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted this compound |

| Buchwald-Hartwig Amination (of a brominated derivative) | Amine, Pd catalyst, base | Amino-substituted this compound |

Synthesis of Complex Molecular Architectures from this compound

The reactivity of this compound makes it a valuable starting material for the synthesis of more intricate molecular structures, including polyfunctionalized benzoates and various heterocyclic systems.

Starting with this compound, a diverse array of polyfunctionalized benzoate (B1203000) derivatives can be synthesized. The amino and ester groups serve as handles for further chemical modifications.

The amino group can undergo acylation, alkylation, and sulfonylation to introduce new functional groups. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding N-acyl derivative. Reductive amination with aldehydes or ketones provides access to N-alkylated products.

The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid. This carboxylic acid can then be coupled with various amines or alcohols to form a wide range of amides and esters, respectively.

The strategic combination of these reactions allows for the creation of a library of polyfunctionalized benzoate derivatives with tailored properties. For instance, a synthetic route could involve N-acylation followed by ester hydrolysis and subsequent amidation to yield a complex N-acyl-2-amino-5-fluorobenzamide.

This compound is a key precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

Quinazolines: Quinazolinones can be synthesized from the corresponding 2-aminobenzoic acid (obtained by hydrolysis of the ester). One common method involves the cyclization of 2-aminobenzoic acid with formamide. researchgate.net Alternatively, tandem cyclization of 2-halobenzoic acids with amidines has been developed, though this would require modification of the starting material. rsc.org The resulting 6-fluoro-4-quinazolinol can be further derivatized. researchgate.net

Indoles: The synthesis of indole (B1671886) derivatives can be achieved through various methods starting from precursors derived from this compound. For instance, 2-amino-3-fluorobenzoic acid is a known intermediate for the synthesis of certain indole derivatives. orgsyn.org A general approach involves the Fischer indole synthesis, which utilizes an arylhydrazine and an aldehyde or ketone. openmedicinalchemistryjournal.com To apply this to this compound, the amino group would first need to be converted to a hydrazine.

Quinolines: Quinolines are another important class of heterocycles accessible from this starting material. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a widely used method for quinoline (B57606) synthesis. acgpubs.org To utilize this compound in a Friedländer synthesis, the ester group would need to be converted to a ketone, or the amino group could be reacted with a β-dicarbonyl compound in a Combes quinoline synthesis. jptcp.com For example, the reaction of 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) has been used to synthesize fluorinated quinoline analogs. mdpi.com

A summary of cyclization reactions is provided below:

| Heterocycle | General Method | Key Intermediate/Reaction |

| Quinazolines | Cyclization | Reaction of 2-amino-5-fluorobenzoic acid with formamide. researchgate.net |

| Indoles | Fischer Indole Synthesis | Conversion of the amino group to a hydrazine, followed by reaction with an aldehyde or ketone. openmedicinalchemistryjournal.com |

| Quinolines | Friedländer Annulation | Conversion of the ester to a ketone, followed by reaction with a methylene-containing compound. acgpubs.org |

| Quinolines | Combes Synthesis | Reaction of the amino group with a β-dicarbonyl compound. jptcp.com |

Spectroscopic Elucidation and Structural Characterization of Ethyl 2 Amino 5 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of Ethyl 2-amino-5-fluorobenzoate provides distinct signals corresponding to the different types of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as multiplets in the downfield region of the spectrum. Specifically, a derivative, 1-phenylthis compound, shows a doublet of doublets for the proton at the C6 position of the benzoate (B1203000) ring at δ 7.62-7.64 ppm, with coupling constants of J = 2.8 Hz and 9.6 Hz. rsc.org The other aromatic protons also exhibit characteristic splitting patterns due to coupling with neighboring protons and the fluorine atom. The protons of the ethyl group are observed as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a typical pattern for an ethyl ester. For instance, in a related derivative, the methylene quartet appears around δ 4.25 ppm and the methyl triplet at δ 1.30 ppm in DMSO-d₆. rsc.org The broad singlet for the amino (-NH₂) protons is also a key feature, often observed around δ 5.45-5.79 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Data for this compound Derivatives

| Derivative | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-phenylthis compound | CDCl₃ | 7.62-7.64 (dd, J=2.8, 9.6 Hz, 1H), 7.42 (d, J=7.6 Hz, 2H), 7.36 (t, J=7.2 Hz, 2H), 7.24-7.32 (m, 1H), 6.98-7.06 (m, 1H), 6.55-6.65 (m, 1H), 6.07 (q, J=13.2 Hz, 1H), 5.51 (br, 2H), 1.65 (d, J=6.4 Hz, 3H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of a derivative, mthis compound, the carbonyl carbon of the ester group appears significantly downfield at δ 167.6 ppm. rsc.org The carbon atom attached to the fluorine (C-5) shows a characteristic doublet due to C-F coupling, with a large coupling constant (¹JC-F) of approximately 235.6 Hz, appearing at δ 153.8 ppm. rsc.org The other aromatic carbons also display signals with smaller C-F coupling constants. For instance, C-6 can be seen at δ 122.0 ppm with a ²JC-F of 22.7 Hz, and C-4 at δ 116.0 ppm, also with a ²JC-F of 22.7 Hz. rsc.org The carbons of the ethyl group in related ethyl esters typically resonate at around δ 60.3 ppm for the methylene carbon and δ 14.7 ppm for the methyl carbon. rsc.org

Table 2: ¹³C NMR Data for a Mthis compound Derivative

| Carbon Atom | Solvent | Chemical Shift (δ) in ppm (Coupling Constant, J in Hz) |

|---|---|---|

| C=O | CDCl₃ | 167.6 rsc.org |

| C-5 | CDCl₃ | 153.8 (d, J = 235.6) rsc.org |

| C-2 | CDCl₃ | 146.9 rsc.org |

| C-6 | CDCl₃ | 122.0 (d, J = 22.7) rsc.org |

| C-3 | CDCl₃ | 117.75 (d, J = 7.1) rsc.org |

| C-4 | CDCl₃ | 116.0 (d, J = 22.7) rsc.org |

| C-1 | CDCl₃ | 110.5 (d, J = 6.8) rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications for Fluorine Environments

¹⁹F NMR is a powerful tool specifically for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. lcms.cz For fluorinated aromatic compounds, the chemical shift of the fluorine atom is highly dependent on its position and the nature of other substituents on the ring. In a derivative, mthis compound, the ¹⁹F NMR spectrum shows a single signal at approximately δ -128.4 ppm in CDCl₃. rsc.org The coupling between the fluorine and adjacent protons provides further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR is advantageous in resolving signals from different fluorine environments in more complex derivatives. lcms.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of fragmentation patterns. The molecular ion peak ([M]⁺) for 2-Amino-5-fluorobenzoic acid, a related compound, is observed at m/z 155.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For instance, the calculated exact mass for C₉H₁₀FNO₂ is 183.06955672 Da. nih.gov Experimental HRMS data for derivatives of this compound confirms their elemental composition. For example, a derivative with the formula C₁₅H₁₄NO₄ showed a calculated [M+H]⁺ of 272.0917 and a found value of 272.0918. rsc.org Another derivative, 1-phenylthis compound, had a calculated mass of 260.1081 for [M+H]⁺ and a found value of 260.1080. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. For example, a derivative showed bands at 3467 and 3356 cm⁻¹. rsc.org The C=O stretching vibration of the ester group gives a strong absorption band around 1680-1700 cm⁻¹. rsc.org A band at 1689 cm⁻¹ has been reported for a related compound. rsc.org The C-F stretching vibration is usually found in the region of 1200-1300 cm⁻¹. orgsyn.org Aromatic C=C stretching vibrations appear in the 1450-1620 cm⁻¹ range. rsc.orgorgsyn.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-phenylthis compound |

| Mthis compound |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, ester, and fluoro-aromatic moieties.

Detailed analysis, supported by studies on analogous compounds like 2-amino-5-fluorobenzoic acid and other substituted aminobenzoates, allows for the assignment of key vibrational modes. nih.govresearchgate.net The primary amine (-NH₂) group typically shows two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, which are observed in the region of 3500-3300 cm⁻¹. eurjchem.com The carbonyl (C=O) of the ethyl ester group gives rise to a strong absorption band, generally found around 1700 cm⁻¹. Furthermore, the spectrum will feature bands related to the C-F bond stretch and various vibrations of the substituted benzene (B151609) ring. eurjchem.comvulcanchem.com

A summary of the expected characteristic IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3480 |

| Amino (-NH₂) | Symmetric N-H Stretch | ~3370 |

| Ester (-COOEt) | Carbonyl (C=O) Stretch | ~1680 - 1700 |

| Aromatic Ring | C=C Stretching | ~1620 - 1500 |

| Fluoro (-F) | C-F Stretch | ~1250 - 1100 |

This table is generated based on data from related aminobenzoate and fluorobenzoic acid derivatives. nih.goveurjchem.com

Raman Spectroscopy

Raman spectroscopy provides information complementary to IR spectroscopy, with symmetric vibrations and less polar bonds often yielding strong signals. A comprehensive vibrational analysis of the parent molecule, 2-amino-5-fluorobenzoic acid, has been conducted using Fourier-transform Raman spectroscopy, offering a solid basis for interpreting the spectrum of its ethyl ester derivative. nih.gov

The Raman spectrum is expected to prominently feature signals from the aromatic ring's C-C stretching and C-H bending modes. The symmetric vibrations of the molecule, such as the ring breathing mode, are particularly Raman-active. The vibrations associated with the ethyl group (C-H stretches and bends) will also be present.

Key expected Raman shifts are highlighted in the following table.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing/Stretching | ~1600 - 1500 |

| Amino (-NH₂) | N-H Stretching | ~3480, ~3370 |

| Ester (-COOEt) | Carbonyl (C=O) Stretch | ~1680 - 1700 |

| Ethyl (-CH₂CH₃) | C-H Stretching | ~3000 - 2850 |

This table is based on spectral data from studies on 2-amino-5-fluorobenzoic acid and related aromatic esters. nih.govresearchgate.net

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing valuable information about its chromophores and conjugation. The principal chromophore in this compound is the substituted benzene ring.

The electronic spectrum of this compound is influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOEt), along with the fluorine substituent. These groups can cause shifts in the absorption maxima (λmax) of the benzene ring's characteristic π→π* transitions. researchgate.net Additionally, the non-bonding electrons on the oxygen of the carbonyl group and the nitrogen of the amino group can lead to n→π* transitions. nanobioletters.com Studies on related aminobenzoates confirm that electronic spectra typically show absorption maxima between 290 and 350 nm, corresponding to these transitions. researchgate.net The introduction of fluorine can lead to slight shifts in these absorption bands. beilstein-journals.org

| Chromophore/Auxochrome | Electronic Transition | Expected Wavelength Region (nm) |

| Substituted Benzene Ring | π → π | ~250 - 300 |

| Carbonyl Group (C=O) | n → π | >300 |

| Amino Group (-NH₂) | n → π* | >300 |

The expected wavelength regions are based on data from analogous substituted aminobenzoates and aromatic compounds. researchgate.netnanobioletters.comresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not detailed in the available literature, extensive studies on highly similar derivatives, such as Ethyl 4-amino-3,5-difluorobenzoate, offer significant insights. nsf.govnsf.gov

The crystal structure of Ethyl 4-amino-3,5-difluorobenzoate was determined by single-crystal X-ray diffraction. nsf.govnsf.gov This analysis reveals a quinoidal character in the phenyl ring and distortions in bond angles due to the presence of the fluorine substituents. nsf.gov In the crystal lattice, molecules are connected through a network of hydrogen bonds, including N-H⋯O and N-H⋯F interactions, as well as π-stacking. nsf.gov Similar hydrogen-bonding patterns, particularly the formation of dimers through O-H⋯O bonds in the parent acid and supramolecular structures via N–H⋯O bonds in co-crystals, are common in this class of compounds. vulcanchem.comeurjchem.com

Crystallographic data for the closely related Ethyl 4-amino-3,5-difluorobenzoate is summarized below.

| Parameter | Value |

| Chemical Formula | C₉H₉F₂NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a (Å) | 14.877 |

| b (Å) | 8.9995 |

| c (Å) | 13.635 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1825.5 |

Data from the Crystallography Open Database for Ethyl 4-amino-3,5-difluorobenzoate (COD ID: 2023204). ugr.es

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 5 Fluorobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods are used to predict molecular geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds related to Ethyl 2-amino-5-fluorobenzoate, DFT has been employed to perform geometry optimization, vibrational frequency analysis, and to understand intramolecular interactions. nih.gov For instance, studies on the parent compound, 2-amino-5-fluorobenzoic acid, have utilized DFT methods like B3LYP to compute optimized geometries and interpret vibrational spectra. nih.gov Such calculations are crucial for predicting the molecule's stability and reactivity. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, helps in understanding the intramolecular interactions, such as hyperconjugation and hydrogen bonding, that are responsible for stabilizing the molecular structure. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. A key aspect of this is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. epstem.net For the related 2-amino-5-fluorobenzoic acid, the HOMO-LUMO energy difference has been computed to help predict its biological activity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, which is a valuable piece of information for designing new chemical reactions and understanding potential biological interactions. epstem.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical investigations to the dynamic behavior of molecules and their interactions with biological targets, which is particularly relevant for drug discovery.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein. arxiv.org This method is instrumental in structure-based drug design. For example, derivatives of the closely related 2-amino-5-bromobenzoic acid have been studied via molecular docking to simulate their inhibition activity with protein tyrosine kinase (PDB: 3LQ8). nih.gov Similarly, quinazolinone derivatives synthesized from 2-amino-5-fluorobenzoic acid have been docked into the epidermal growth factor receptor (EGFR) to predict their binding affinity and interaction modes. researchgate.net These studies demonstrate how the core structure of this compound can serve as a scaffold for developing targeted enzyme inhibitors.

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational stability and flexibility. researchgate.net For derivatives of this compound, MD simulations can reveal the stability of a ligand when bound to a protein target. unife.it For example, MD simulations have been used to confirm that novel inhibitors designed from related scaffolds show adequate compactness and stability within the target's binding pocket. researchgate.net This technique is also employed to understand how a ligand's conformation might change in a biological environment, which is crucial for assessing its potential as a drug candidate. mdpi.com

Prediction of Molecular Descriptors Relevant to Biological Activity (e.g., TPSA, LogP from computational data)

Computational methods are frequently used to predict molecular descriptors that are relevant to a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, is used to predict the oral bioavailability of drugs. nih.gov

LogP measures the lipophilicity of a compound, which affects its solubility, permeability, and metabolic stability. mdpi.com

Table 1: Computationally Predicted Molecular Descriptors for this compound and Related Compounds

| Compound Name | TPSA (Ų) | LogP | Source |

|---|---|---|---|

| Mthis compound | 52.32 | 1.74 (Consensus) | ambeed.com |

| Ethyl 5-amino-2-fluorobenzoate (Isomer) | 52.3 | 1.9 (XLogP3) | nih.gov |

| Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate | 64.35 | 2.16 | chemscene.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-fluorobenzoic acid |

| 2-amino-5-bromobenzoic acid |

| Mthis compound |

| Ethyl 5-amino-2-fluorobenzoate |

| Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate |

Theoretical Insights into Reaction Mechanisms and Pathways

While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, theoretical insights can be extrapolated from computational investigations of analogous compounds, such as ethyl anthranilate and other fluorinated aromatic systems. These studies, often employing Density Functional Theory (DFT), provide a framework for understanding the plausible reaction pathways and the influence of the fluorine substituent on the reactivity of the molecule.

Theoretical models suggest that the reactivity of this compound is primarily dictated by the interplay of the amino and ester functional groups, with the fluorine atom at the 5-position exerting a significant electronic influence. The fluorine atom, being highly electronegative, can affect the electron density distribution across the benzene (B151609) ring, thereby modulating the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon.

One area where theoretical insights can be applied is in the study of cyclization reactions. For instance, in the formation of quinazoline (B50416) derivatives from anthranilates, computational studies on related molecules have elucidated multi-step reaction mechanisms. A theoretical investigation into the reaction of ethyl anthranilate with triphosgene (B27547) to form a quinazoline-2,4-dione core revealed a two-step mechanism. This process begins with the formation of an intermediate carbamate, which is then followed by an intramolecular cyclization. It is plausible that this compound would follow a similar pathway, with the fluorine atom potentially influencing the rate-determining step. DFT calculations on analogous systems have been used to determine the energy barriers for such transformations. For example, in a CO₂-based route to quinazoline-2,4-diones, a calculated energy barrier of 25.3 kcal/mol was determined for the CO₂ activation step.

Furthermore, computational studies on fluorinated aromatic compounds have highlighted the "ortho-fluorine effect," where a fluorine atom positioned ortho to a reacting group can influence kinetic and thermodynamic control of a reaction. whiterose.ac.uk While the fluorine in this compound is in the para position relative to the amino group, its electron-withdrawing nature is expected to impact the reaction mechanisms. The introduction of fluorine can alter the stability of intermediates and transition states. For example, studies have shown that a fluorine substituent can stabilize carbocations through the interaction of its lone-pair electrons with the unoccupied p-orbital of the cationic carbon center. rsc.org

In the context of nucleophilic substitution reactions involving the amino group, the fluorine atom's electron-withdrawing properties would be expected to decrease the nucleophilicity of the amine. However, its presence can also affect the stability of any charged intermediates formed during the reaction. DFT calculations on the Pauson-Khand reaction of fluorinated N-tethered 1,7-enynes have shown that a fluorinated group can lower the energy barrier for alkene insertion, thereby enhancing reactivity. nih.gov

The solvent environment also plays a crucial role in the reaction mechanisms, and computational models can account for these effects. For example, in the dimerization of meta-aminobenzoic acid, a related compound, atomistic simulations have been used to study the aggregation and role of zwitterionic dimers in solution, which are found to be thermodynamically more stable. mdpi.com

While these theoretical insights are drawn from related systems, they provide a valuable foundation for predicting and understanding the reaction mechanisms of this compound. Direct computational studies on this specific molecule would be necessary to confirm these extrapolated pathways and to quantify the energetic profiles of its reactions.

Table of Computational Data for an Analogous Reaction

The following table presents computational data for the CO₂-based synthesis of 1,3-diethylquinazoline-2,4(1H,3H)-dione, a reaction analogous to what this compound might undergo.

| Reaction Step | Computational Method | Calculated Parameter | Value |

| CO₂ Activation | Density Functional Theory (DFT) | Energy Barrier | 25.3 kcal/mol |

Structure Activity Relationship Sar Studies and Rational Molecular Design Based on Ethyl 2 Amino 5 Fluorobenzoate

Fluorine's Strategic Role in Modulating Bioactivity and Pharmacokinetic Properties

The inclusion of fluorine in bioactive molecules is a widely used strategy in medicinal chemistry to enhance a range of properties. The fluorine atom at the C-5 position of the ethyl 2-amino-5-fluorobenzoate scaffold is not merely an inert substituent; it plays a critical role in modulating the compound's biological and pharmacokinetic profile.

Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. This can impact the acidity (pKa) of nearby functional groups, such as the amino group in this compound, which in turn can affect bioavailability by improving membrane permeation. The substitution of a hydrogen atom with a fluorine atom can also block sites of metabolic oxidation. By replacing a C-H bond with a more stable C-F bond, the molecule becomes less susceptible to metabolic breakdown by enzymes like cytochrome P450, often leading to an extended half-life and improved metabolic stability.

Furthermore, fluorine can enhance the binding affinity of a molecule to its target protein. It can participate in favorable electrostatic interactions, hydrogen bonds, and van der Waals interactions with the target's active site. The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, is also influenced by fluorination. While a single fluorine atom can increase lipophilicity compared to a hydrogen atom, its effect is complex and context-dependent, allowing for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Systematic Modification of Amino and Ester Moieties for SAR Elucidation

While comprehensive SAR studies focusing solely on the systematic modification of the amino and ester groups of this compound are not extensively detailed in available literature, the parent compound, 2-amino-5-fluorobenzoic acid, serves as a crucial starting material for the synthesis of more complex heterocyclic structures. In these cases, the amino and carboxyl functionalities are incorporated into new ring systems, and the SAR is then developed based on substitutions to this larger, more rigid scaffold.

For instance, 2-amino-5-fluorobenzoic acid is a key precursor in the synthesis of novel quinazoline (B50416) and quinazolinone derivatives with potential anticonvulsant and herbicidal activities. nih.govmdpi.com In these synthetic pathways, the original amino group and the carboxyl group (derived from the ester) react to form the core quinazolinone ring. The SAR is then elucidated by introducing various substituents onto this new heterocyclic system.

One study on quinazoline derivatives for anticonvulsant activity demonstrated that the nature and position of substituents on an attached aromatic ring significantly influenced biological activity. nih.gov It was observed that analogs with para-substitutions were generally more active than those with meta- or di-substitutions, and electron-withdrawing groups at the para position conferred greater activity than electron-donating groups. nih.gov This highlights a common strategy: using this compound as a foundational block, which is then elaborated into a more complex structure whose periphery can be systematically modified to probe the SAR.

Table 1: Illustrative SAR of Quinazoline Derivatives Derived from a 2-Amino-5-Fluorobenzoic Acid Scaffold Note: This table is a representative example based on general SAR principles described in the literature for quinazoline derivatives and does not represent specific experimental data for a single, comprehensive study.

| Derivative Class | Modification | General Impact on Activity |

| Phenyl-substituted | Electron-withdrawing group (e.g., -Cl, -NO₂) at para-position | Increased Activity |

| Phenyl-substituted | Electron-donating group (e.g., -CH₃, -OCH₃) at para-position | Decreased Activity |

| Phenyl-substituted | Substitution at meta-position | Generally Lower Activity than para- |

| Amino Group | Conversion to dimethylamine | Abolished Activity in some series |

| Amino Group | Acetylation | Reduced or Abolished Activity |

This interactive table demonstrates how systematic changes to a molecular scaffold can inform structure-activity relationships.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activities. For a series of derivatives based on the this compound scaffold, a QSAR model would correlate physicochemical descriptors—such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), steric factors (e.g., molar refractivity), and topological indices—with their measured biological potency.

While specific QSAR studies dedicated to a series of simple this compound derivatives were not identified in the surveyed literature, the principles of QSAR are broadly applicable. Such models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of discovery. nih.govscirp.org A typical QSAR model might reveal, for example, that high inhibitory activity is correlated with increased hydrophobicity and the presence of a hydrogen bond donor at a specific position. nih.gov These insights are crucial for the rational design of new and more effective molecules.

Rational Design Principles for Novel Pharmaceutical and Agrochemical Candidates

This compound is a valuable building block for the rational design of new bioactive compounds due to the advantageous properties conferred by its fluorinated anthranilate structure. Rational design involves the deliberate construction of a new molecule by combining specific structural fragments, or pharmacophores, known to contribute to a desired biological effect.

The increasing prevalence of fluorinated compounds in the agrochemical market underscores the importance of scaffolds like this compound. researchgate.net Similarly, in pharmaceutical design, this compound serves as a starting point for creating libraries of more complex molecules, such as quinazolines, which are then screened for various therapeutic activities, including anticancer and anticonvulsant effects. nih.govbrieflands.com The principles of rational design, informed by SAR and computational modeling, enable chemists to leverage the unique properties of the this compound core to develop next-generation pharmaceutical and agrochemical candidates. nih.gov

Biological and Biomedical Research Applications of Ethyl 2 Amino 5 Fluorobenzoate and Its Analogues

Antimicrobial Activity Research

The quest for novel antimicrobial agents is a critical area of research, and derivatives of ethyl 2-amino-5-fluorobenzoate have shown promise in this domain.

Investigations into Antibacterial Efficacy

Derivatives of 2-amino-5-fluorobenzoic acid have been investigated for their antibacterial properties. For instance, certain 5-amino-2-(p-substituted-phenyl)benzoxazole derivatives, synthesized from precursors like p-fluorobenzoic acid, have demonstrated in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria. esisresearch.org Some of these compounds were particularly effective against Pseudomonas aeruginosa. esisresearch.org Similarly, research into 8-amino-5-fluoroquinoline-2-carboxylic acid, which can be synthesized from 2-amino-5-fluorobenzoic acid, has shown that it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. smolecule.com This mechanism of action leads to cell death in susceptible bacteria. smolecule.com Furthermore, derivatives of ethyl 5-amino-2-chlorobenzoate have exhibited bacteriostatic effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The development of 4-(aminomethyl)quinolin-2(1H)-ones has yielded compounds with potent activity against ciprofloxacin-resistant Gram-negative pathogens. sgul.ac.uk

In a study focused on creating new antibacterial agents, researchers synthesized a series of 1,2,4-triazine (B1199460) derivatives. Among these, compounds with a free hydroxyl group at the C-3 position showed good activity against Gram-positive bacteria. dntb.gov.ua Specifically, one derivative demonstrated excellent activity with minimum inhibitory concentrations (MIC) of 2 μg/mL against MRSA USA300 and 4 μg/mL against B. subtilis. dntb.gov.ua Another area of investigation involves 1,3,4-oxadiazole (B1194373) derivatives containing fluorine, which have been synthesized and screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). ajrconline.org

| Compound/Derivative Class | Target Bacteria | Notable Findings |

| 5-amino-2-(p-substituted-phenyl)benzoxazoles | Gram-positive and Gram-negative bacteria, Pseudomonas aeruginosa | Shows in vitro antimicrobial effects. esisresearch.org |

| 8-amino-5-fluoroquinoline-2-carboxylic acid | Bacteria | Inhibits DNA gyrase and topoisomerase IV. smolecule.com |

| Ethyl 5-amino-2-chlorobenzoate derivatives | Various bacterial strains, including MRSA | Exhibits bacteriostatic effects. |

| 4-(aminomethyl)quinolin-2(1H)-ones | Ciprofloxacin-resistant Gram-negative pathogens | Displays potent inhibitory activity. sgul.ac.uk |

| 1,2,4-triazine derivatives | Gram-positive bacteria, MRSA, B. subtilis | One compound showed MICs of 2 μg/mL against MRSA and 4 μg/mL against B. subtilis. dntb.gov.ua |

| Fluorine-containing 1,3,4-oxadiazoles | Gram-positive and Gram-negative bacteria | Demonstrates broad-spectrum antibacterial potential. ajrconline.org |

Studies on Antifungal Potency

The antifungal potential of compounds derived from 2-amino-5-fluorobenzoic acid has also been a subject of research. For example, novel 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives prepared from 2-amino-5-fluorobenzoic acid have shown significant antifungal activities. researchgate.net Certain compounds in this series exhibited high inhibitory effects on the growth of various fungi, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL. researchgate.net One specific derivative, when tested against Fusarium oxysporum, was found to inhibit spore germination and increase cell membrane permeability. researchgate.net

Research on 2-amino-5-fluorophenol (B134415) has indicated notable antifungal activity, although its antibacterial efficacy appears to be more limited. Additionally, fluorine-containing 1,3,4-oxadiazole derivatives have been tested for their antifungal activity against Candida albicans. ajrconline.org Some 5-benzamido- and 5-phenylacetamido-substituted-2-phenylbenzoxazole derivatives have also shown activity against C. albicans. esisresearch.org

| Compound/Derivative Class | Target Fungi | Notable Findings |

| 6-fluoro-4-alkyl(aryl)thioquinazolines | Various fungi, Fusarium oxysporum | High inhibitory effect with EC₅₀ values from 8.3 to 64.2 µg/mL; inhibits spore germination. researchgate.net |

| 2-amino-5-fluorophenol | Fungi | Shows significant antifungal activity. |

| Fluorine-containing 1,3,4-oxadiazoles | Candida albicans | Investigated for antifungal potential. ajrconline.org |

| 5-benzamido- and 5-phenylacetamido-2-phenylbenzoxazoles | Candida albicans | Demonstrates activity against this yeast. esisresearch.org |

Antiviral Agent Development Research

The structural framework of this compound has been utilized in the quest for new antiviral therapies. Research has indicated that 2-amino-5-fluorobenzoic acid itself has been reported as an antiviral agent. Furthermore, derivatives of anthranilic acid, the parent compound of this compound, have been explored for their antiviral activities. ekb.eg

One study focused on the synthesis of gastrodin (B1674634) derivatives, where a methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy) benzoate (B1203000) compound showed significant inhibitory activity against influenza A strains H3N2 and H1N1, with IC₅₀ values of 44.4 and 34.4 μM, respectively. mdpi.com Another research effort synthesized new cyclohexylidenehydrazide derivatives with a 1,3-thiazole core, which were evaluated for their antiviral activity. jrespharm.com While specific antiviral data for this compound is limited in the provided results, the activity of its close analogues and parent structures highlights the potential of this chemical class in antiviral drug discovery.

Anticancer Therapeutic Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as promising candidates. The parent compound, 2-amino-5-fluorobenzoic acid, has been investigated for its potential in creating antitumor compounds.

Derivatives of 2-amino-5-fluorobenzoic acid, such as certain benzoxazoles, have been studied for their antitumor activities. esisresearch.org Furthermore, research on 2-amino-5-fluorophenol has shown it can induce cell cycle arrest in some cancer cell lines, an effect thought to be linked to interference with DNA synthesis pathways. Studies on 2-amino-5-fluoro-3-iodobenzoic acid have also suggested possible antitumor effects, warranting further investigation. smolecule.com

A series of amino acid ester derivatives containing the well-known anticancer drug 5-fluorouracil (B62378) (5-FU) have been synthesized. nih.gov One of these compounds, (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate, demonstrated a greater inhibitory effect against the liver cancer cell line BEL-7402 than 5-FU itself. nih.gov In another study, a combination of 5-ethyl-2'-deoxyuridine with 5-FU was found to potentiate the antitumor effect of 5-FU in human colorectal tumor xenografts. nih.gov

| Compound/Derivative Class | Cancer Cell Line/Model | Notable Findings |

| 2-amino-5-fluorophenol | Certain cancer cell lines | Induces cell cycle arrest. |

| 2-amino-5-fluoro-3-iodobenzoic acid | Not specified | Preliminary data indicates possible antitumor effects. smolecule.com |

| (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | Liver cancer (BEL-7402) | Showed more inhibitory effect than 5-FU. nih.gov |

| 5-ethyl-2'-deoxyuridine (in combination with 5-FU) | Human colorectal tumor xenografts | Potentiated the antitumor action of 5-FU. nih.gov |

| Benzoxazole derivatives | Not specified | Studied for antitumor activities. esisresearch.org |

Anti-inflammatory and Immunomodulatory Research Pathways

Compounds derived from the this compound scaffold are being explored for their potential to modulate inflammatory and immune responses. Anthranilic acid derivatives are known to have anti-inflammatory activities. ekb.eg Research into ethyl 5-amino-2-chlorobenzoate suggests its derivatives may possess anti-inflammatory properties.

A study on a novel fluorinated piperazine-based aminophosphonate complexed with β-cyclodextrin demonstrated significant immunomodulatory potential in a rat model of acute pneumonia. mdpi.com This compound was able to restore levels of certain T-cell subsets, indicating its ability to influence immune regulation. mdpi.com Another investigation into a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed inhibitory potential against COX-1, COX-2, and 5-LOX enzymes, all of which are key targets in anti-inflammatory drug development. mdpi.com The compound exhibited in vivo anti-inflammatory effects in a carrageenan-induced edema model. mdpi.com

Furthermore, preliminary studies on 2-amino-5-fluoro-3-iodobenzoic acid suggest it may have anti-inflammatory effects in certain biological models. smolecule.com

| Compound/Derivative Class | Target/Model | Notable Findings |

| Ethyl 5-amino-2-chlorobenzoate derivatives | Not specified | Potential anti-inflammatory properties. |

| Fluorinated piperazine-based aminophosphonate | Rat model of acute pneumonia | Restored CD4+ and CD4+CD25+ T-cell levels. mdpi.com |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, 5-LOX enzymes; Carrageenan-induced edema model | Showed in vitro enzyme inhibition and in vivo anti-inflammatory activity. mdpi.com |

| 2-amino-5-fluoro-3-iodobenzoic acid | Certain biological models | May reduce inflammation. smolecule.com |

Research into Neuroprotective Agents

The development of agents that can protect neurons from damage is a critical goal in neurology, particularly for treating neurodegenerative diseases. Agents with anti-inflammatory and antioxidant properties are often investigated for their neuroprotective effects. nih.gov Research has indicated that 2-amino-5-fluorobenzoic acid can be a precursor for neuroprotective agents, specifically in the synthesis of quinolinones. While direct research on the neuroprotective effects of this compound is not extensively detailed in the provided search results, the potential for its derivatives to act as neuroprotective agents is an area of interest, given the link between inflammation and neurodegeneration. nih.govresearchgate.net

Agrochemical Research: Herbicides and Plant Growth Regulators

Substituted anthranilic acid derivatives, the chemical class to which this compound belongs, are recognized as valuable intermediates in the production of various agricultural chemicals. google.comgoogleapis.com Research has identified these compounds as foundational structures for developing new herbicides and plant growth regulators. The inclusion of a fluorine atom, as seen in analogues like 3-fluoroanthranilic acid, is particularly noted for its role in formulating effective agrochemicals for pest control. chemimpex.com

While direct research on this compound in finished agrochemical products is not extensively detailed in public literature, its analogues and parent compounds are well-established precursors. For instance, ethyl 5-amino-2-fluorobenzoate is cited as a potential intermediate in the synthesis of agrochemicals. cymitquimica.com The general mechanism for plant growth regulators often involves the inhibition of natural plant hormones, such as gibberellin, which controls cell elongation. ahdb.org.uk The structural features of anthranilic acids make them suitable scaffolds for designing molecules that can interfere with specific biosynthetic pathways in plants, leading to herbicidal effects or controlled growth.

Applications of Anthranilic Acid Analogues in Agrochemical Research

| Compound Class/Analogue | Application Area | Role | Reference |

|---|---|---|---|

| Substituted Anthranilic Acids | General Agrochemicals | Manufacturing Intermediates | google.comgoogleapis.com |

| 2-Amino-5-fluorobenzoic acid | Herbicides | Intermediate in development | |

| 3-Fluoroanthranilic acid | Pest Control | Component in agrochemical formulations | chemimpex.com |

| Ethyl 5-amino-2-fluorobenzoate | General Agrochemicals | Synthesis Intermediate | cymitquimica.com |

Enzymatic Inhibition Studies and Mechanistic Elucidation (e.g., DHODH, Glycosidases)

Derivatives of anthranilic acid have been the subject of significant research into enzyme inhibition, targeting pathways relevant to metabolic diseases and microbial pathogenesis.

A notable area of investigation is their effect on carbohydrate-metabolizing enzymes. A series of novel anthranilate diamide (B1670390) derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and glycogen (B147801) phosphorylase, both of which are key targets in managing diabetes. mdpi.com The study found that several of these new compounds displayed potent inhibition at nanomolar concentrations. mdpi.com For example, compound 5c was the most active against α-glucosidase, while compound 7b showed the highest inhibition of glycogen phosphorylase. mdpi.com Molecular docking studies suggested that these derivatives bind effectively within the active sites of the enzymes, elucidating the potential mechanism of action. mdpi.com

In the field of microbiology, fluorinated anthranilate derivatives have been shown to disrupt bacterial signaling pathways. In Pseudomonas aeruginosa, the PqsA enzyme, an anthranilate-coenzyme A (CoA) ligase, is crucial for the biosynthesis of the Pseudomonas quinolone signal (PQS), a molecule that regulates virulence genes. asm.org Studies have demonstrated that various chloro- and fluoro-derivatives of anthranilate can act as substrates for PqsA. asm.org This competitive binding inhibits the formation of the natural anthraniloyl-CoA, thereby disrupting the PQS signaling pathway. asm.org

Furthermore, 2-amino-5-fluorobenzoic acid (5-FABA) has been identified as an inhibitor of the tryptophan biosynthesis pathway in Mycobacterium tuberculosis. nih.gov Its inhibitory effect was reversed by the addition of tryptophan to the growth medium, confirming that its mode of action is as an antimetabolite within this specific pathway. nih.gov

Enzyme Inhibition by Anthranilic Acid Derivatives

| Compound | Target Enzyme | Organism/System | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 5c (anthranilate diamide derivative) | α-Glucosidase | In vitro assay | 0.01247 ± 0.01 µM | mdpi.com |

| Compound 7b (anthranilate diamide derivative) | Glycogen Phosphorylase | In vitro assay | 0.01372 ± 0.03 µM | mdpi.com |

| Fluoroanthranilate Derivatives | PqsA (Anthranilate-CoA Ligase) | Pseudomonas aeruginosa | Inhibition of PQS biosynthesis | asm.org |

| 2-Amino-5-fluorobenzoic acid (5-FABA) | Tryptophan Biosynthesis Pathway | Mycobacterium tuberculosis | MIC of 5 µM (rescued by Trp) | nih.gov |

Applications in Genetic Marker Counterselection and Microbial Genetics

One of the most established applications of 5-fluoroanthranilic acid (5-FAA), the parent acid of this compound, is in microbial genetics as a counterselection agent. researchgate.netnih.govcaymanchem.com This technique is particularly prominent in work with the yeast Saccharomyces cerevisiae and relies on the functionality of the tryptophan biosynthesis pathway. researchgate.netnih.govebi.ac.uk

The principle involves the metabolic conversion of 5-FAA into a toxic product. researchgate.netechemi.com In wild-type yeast cells that have a functional tryptophan pathway (denoted as TRP+), the enzymes convert the anthranilic acid analogue 5-FAA into 5-fluorotryptophan. echemi.comchemicalbook.com The incorporation of this toxic analogue into proteins disrupts cellular function and leads to cell death. nih.gov

However, yeast strains that have mutations in the genes encoding these enzymes, such as trp1, trp3, trp4, or trp5, are unable to perform this conversion. researchgate.netnih.govebi.ac.uk Consequently, these mutant strains are resistant to the toxic effects of 5-FAA and can grow in its presence. researchgate.netnih.gov This differential sensitivity allows researchers to select for cells that have lost a genetic marker, a process known as counterselection. researchgate.netebi.ac.uk For example, it is widely used to select for the loss of a plasmid that carries the TRP1 gene as a selectable marker. researchgate.netnih.gov This has numerous applications in microbial genetics, including screening for mutations, assessing genetic linkage, and creating novel tryptophan auxotrophs. researchgate.netnih.govebi.ac.uk

The utility of 5-FAA as a counterselection agent has been demonstrated in a variety of microorganisms beyond S. cerevisiae, including Candida guilliermondii, Candida glabrata, Rhizopus oryzae, and Candida glycerinogenes, making it a versatile tool for genetic manipulation. researchgate.netebi.ac.uknih.govacs.org

Use of 5-Fluoroanthranilic Acid (5-FAA) in Microbial Genetics

| Organism | Genetic Marker | Application | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | TRP1 | Counterselection for plasmid loss, assessing genetic linkage | researchgate.netnih.govcaymanchem.com |

| Candida guilliermondii | TRP5 | Gene disruption via a "blaster system" | ebi.ac.uk |

| Rhizopus oryzae | trpC | Positive selection of deficient mutants | researchgate.net |

| Candida glabrata | Tryptophan biosynthetic pathway | Selection for mutations | nih.gov |

| Candida glycerinogenes | Not specified | Counterselection in growth media | acs.org |

Future Perspectives and Emerging Research Directions

Innovations in Synthesis and Sustainable Production Technologies

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the synthesis of Ethyl 2-amino-5-fluorobenzoate and its precursors is no exception. Innovations are focused on improving efficiency, reducing waste, and enhancing safety.

Advanced Derivatization for Enhanced Bioactivity Profiles